

N-Nitroso Tofenacin-d5: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	N-Nitroso Tofenacin-d5	
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **N-Nitroso Tofenacin-d5**, a deuterated N-nitroso derivative of the antidepressant drug Tofenacin. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis and control of nitrosamine impurities in pharmaceutical products.

Core Chemical Properties

N-Nitroso Tofenacin-d5 is primarily utilized as an isotopically labeled internal standard or reference material for the accurate quantification of the corresponding non-deuterated nitrosamine impurity in Tofenacin or related pharmaceutical matrices. Its chemical properties are summarized in the table below.



Property	Value	Source
IUPAC Name	N-methyl-N-[2-[(2-methylphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methoxy] ethyl]nitrous amide	[1]
Molecular Formula	C17D5H15N2O2	LGC Standards
Molecular Weight	289.384 g/mol	LGC Standards
Parent Drug	Tofenacin	[1]
Appearance	Not specified (typically a solid)	-
Solubility	Not specified	-
Storage Conditions	Not specified (typically stored at -20°C, protected from light)	-

Note: Detailed physical properties such as melting point, boiling point, and solubility are not publicly available and would be detailed in the Certificate of Analysis (CoA) provided by the supplier.

General Experimental Protocols

While specific, validated experimental protocols for the synthesis and analysis of **N-Nitroso Tofenacin-d5** are not publicly available, this section outlines generalized methodologies based on established procedures for analogous N-nitroso compounds. These protocols are for informational purposes and should be adapted and validated for specific laboratory conditions.

Synthesis of N-Nitroso Tofenacin-d5

The synthesis of **N-Nitroso Tofenacin-d5** would typically involve the nitrosation of its secondary amine precursor, Tofenacin-d5.

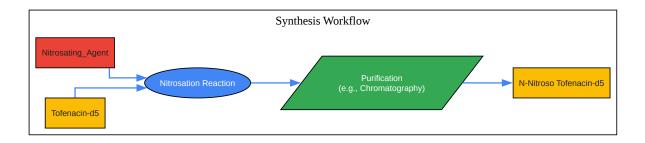
Reaction:

Tofenacin-d5 + Nitrosating Agent → N-Nitroso Tofenacin-d5



Generalized Protocol:

- Dissolution: Dissolve Tofenacin-d5 in a suitable organic solvent (e.g., dichloromethane, methanol).
- Nitrosation: Cool the solution in an ice bath and add a nitrosating agent (e.g., sodium nitrite in an acidic medium, or an organic nitrite such as tert-butyl nitrite) dropwise with stirring. The reaction is typically carried out under acidic conditions to generate the nitrosating species.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Once the reaction is complete, quench any excess nitrosating agent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).
- Purification: Concentrate the crude product under reduced pressure. Purify the residue using column chromatography on silica gel to isolate N-Nitroso Tofenacin-d5.
- Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).



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A generalized workflow for the synthesis of **N-Nitroso Tofenacin-d5**.



Analytical Methodology

The analysis of **N-Nitroso Tofenacin-d5**, particularly at trace levels in pharmaceutical samples, is typically performed using highly sensitive and selective chromatographic techniques coupled with mass spectrometry.

Recommended Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the quantification of nitrosamine impurities due to its high sensitivity and specificity.

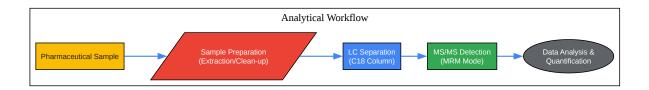
Generalized LC-MS/MS Method Parameters:

- Chromatographic Column: A reverse-phase C18 column is commonly used.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrosamines.
- Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction
 Monitoring (MRM) mode is used for quantification. The MRM transitions would be specific for
 N-Nitroso Tofenacin-d5.

Sample Preparation:

- Accurately weigh the sample (e.g., Tofenacin drug substance or product).
- Dissolve the sample in a suitable diluent.
- If necessary, perform a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.
- Spike the sample with a known concentration of N-Nitroso Tofenacin-d5 as an internal standard for accurate quantification of the non-deuterated analogue.





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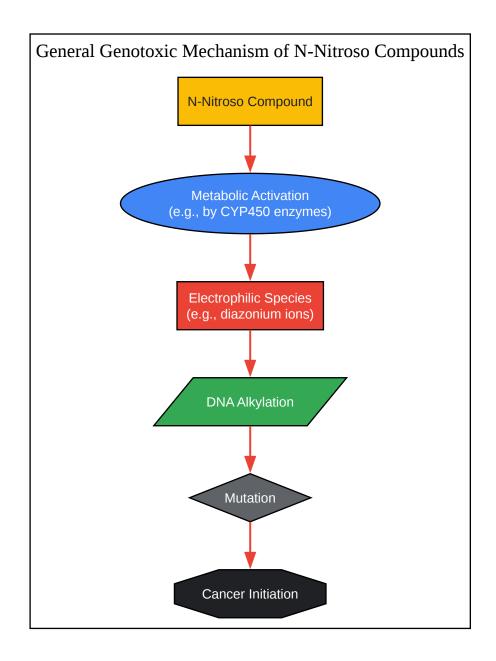
A generalized analytical workflow for the determination of N-Nitroso Tofenacin.

Toxicological Profile of N-Nitroso Compounds

N-Nitroso Tofenacin-d5 belongs to the class of N-nitroso compounds, which are of significant toxicological concern. Many N-nitroso compounds are classified as probable human carcinogens.

The carcinogenicity of N-nitroso compounds is primarily attributed to their metabolic activation to electrophilic species that can alkylate DNA. This DNA damage, if not repaired, can lead to mutations and the initiation of cancer.





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Simplified signaling pathway of N-nitroso compound-induced genotoxicity.

Due to this potential risk, regulatory agencies worldwide have set stringent limits for the presence of nitrosamine impurities in pharmaceutical products. The use of deuterated standards like **N-Nitroso Tofenacin-d5** is crucial for the accurate risk assessment and control of these impurities.

Conclusion



N-Nitroso Tofenacin-d5 is a critical reference material for the pharmaceutical industry in the ongoing efforts to ensure the safety and quality of medicines. This technical guide provides a foundational understanding of its chemical properties, general methodologies for its synthesis and analysis, and the toxicological context of N-nitroso compounds. For specific quantitative data and handling instructions, users should always refer to the Certificate of Analysis and Safety Data Sheet provided by the supplier.

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References

- 1. veeprho.com [veeprho.com]
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